molecular formula C18H20N2O4S B6015621 N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

Cat. No. B6015621
M. Wt: 360.4 g/mol
InChI Key: KMQNHEOOUJXNDI-UHFFFAOYSA-N
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Description

N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, also known as CSPG, is a chemical compound that has gained significant attention in the field of scientific research. CSPG is a novel and potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a promising target for the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The mGluR5 receptor is implicated in the pathophysiology of several neuropsychiatric disorders, including anxiety, depression, schizophrenia, and addiction. This compound has been shown to be effective in preclinical models of these disorders.

Mechanism of Action

N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide acts as a selective antagonist of the mGluR5 receptor. The mGluR5 receptor is a G-protein-coupled receptor that is widely distributed in the central nervous system. It plays a crucial role in regulating synaptic plasticity, which is the ability of synapses to change their strength in response to neuronal activity. By blocking the mGluR5 receptor, this compound reduces the excitability of neurons and modulates the release of neurotransmitters, such as glutamate and dopamine.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to reduce anxiety-like behavior in rodents, improve cognitive function in animal models of schizophrenia, and reduce drug-seeking behavior in animal models of addiction. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's.

Advantages and Limitations for Lab Experiments

The use of N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide in laboratory experiments has several advantages. It is a highly selective and potent antagonist of the mGluR5 receptor, which makes it an ideal tool for studying the role of this receptor in various physiological and pathological conditions. This compound has also been shown to have a favorable pharmacokinetic profile, which makes it suitable for in vivo studies.
However, there are also some limitations to the use of this compound in laboratory experiments. One of the main limitations is its cost, which may limit its use in large-scale studies. This compound also has limited solubility in aqueous solutions, which may require the use of organic solvents in some experiments.

Future Directions

There are several future directions for research on N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide. One area of research is the development of more potent and selective mGluR5 antagonists. Another area of research is the investigation of the potential therapeutic applications of this compound in human diseases. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Finally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic potential and reduce the risk of side effects.
Conclusion
In conclusion, this compound, or this compound, is a potent and selective antagonist of the mGluR5 receptor. It has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders. This compound has significant biochemical and physiological effects and has several advantages and limitations for laboratory experiments. Future research on this compound may lead to the development of novel therapies for human diseases.

Synthesis Methods

The synthesis of N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide involves a series of chemical reactions, starting from commercially available starting materials. The synthesis is a multi-step process that involves the use of various reagents and solvents. The detailed synthesis method of this compound is beyond the scope of this paper. However, it is worth mentioning that the synthesis of this compound has been optimized to provide high yields and purity.

properties

IUPAC Name

N-cyclopropyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-25(22,23)20(13-18(21)19-14-7-8-14)15-9-11-17(12-10-15)24-16-5-3-2-4-6-16/h2-6,9-12,14H,7-8,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQNHEOOUJXNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1CC1)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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